molecular formula C8H8N2O4 B1308272 Methyl 4-amino-3-nitrobenzoate CAS No. 3987-92-6

Methyl 4-amino-3-nitrobenzoate

Cat. No. B1308272
Key on ui cas rn: 3987-92-6
M. Wt: 196.16 g/mol
InChI Key: HNTLUEZVPLRQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07345180B2

Procedure details

Methyl 4-amino-3-nitrobenzoate (7.0 g), sodium hydroxide (5.7 g), potassium carbonate (4.9 g) and tetrabutylammonium bromide (0.22 g) were suspended in toluene (100 ml). The mixture was stirred for 1 hour at 40° C., and then dimethylsulfuric acid (7.7 ml) was added thereto and stirred for 2 hours. The reaction solution was extracted with ethyl acetate, and the extract was washed with water and dried over sodium sulfate anhydrous. The product was concentrated under reduced pressure to give methyl 4-methylamino-3-nitrobenzoate (7.3 g, Y.:97%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
Quantity
7.7 mL
Type
reactant
Reaction Step Four
Quantity
0.22 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[OH-].[Na+].[C:17](=O)([O-])[O-].[K+].[K+].COS(=O)(=O)OC>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH3:17][NH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13] |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
7.7 mL
Type
reactant
Smiles
COS(OC)(=O)=O
Step Five
Name
Quantity
0.22 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydrous
CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC1=C(C=C(C(=O)OC)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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